MFCD02072433
Description
MFCD02072433 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing. Such compounds are typically utilized in organic synthesis, catalysis, or pharmaceutical intermediates due to their reactive functional groups.
Properties
IUPAC Name |
N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F7N3O2S/c20-17(21,18(22,23)24)19(25,26)32-14-8-4-3-7-12(14)28-15(30)9-13-16(31)29-11-6-2-1-5-10(11)27-13/h1-8,13,27H,9H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLUHMGKUWARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02072433 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but they typically involve a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include continuous flow reactors, which allow for the constant production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: MFCD02072433 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
MFCD02072433 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used to study cellular processes or as a tool in biochemical assays. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. Industrial applications include its use in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of MFCD02072433 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Key Hypothesized Properties (Based on Analogous Compounds):
- Molecular Formula : Likely C₆–C₉ aromatic system with halogens (Cl, Br, F) and/or boronic acid groups.
- Molecular Weight : Estimated 160–240 g/mol, comparable to similar compounds .
- Solubility : Moderate solubility in organic solvents (e.g., THF, DCM) and low aqueous solubility, as seen in structurally related boronic acids (e.g., 0.24 mg/ml for CAS 1046861-20-4) .
- Synthetic Route: Likely involves palladium-catalyzed cross-coupling or halogenation reactions, as described for CAS 56469-02-4 (a dihydroisoquinolinone derivative) .
Comparison with Similar Compounds
The following table compares MFCD02072433 with three structurally and functionally analogous compounds, inferred from literature
Structural and Functional Insights:
Halogenation Patterns :
- CAS 1046861-20-4 and this compound likely share bromo/chloro substituents on aromatic rings, enhancing reactivity in cross-coupling reactions .
- CAS 434-75-3 incorporates fluorine, improving metabolic stability in agrochemicals compared to this compound’s halogenated analogs .
Boronic Acid vs. Carboxylic Acid :
- Boronic acids (CAS 1046861-20-4) exhibit higher reactivity in Suzuki-Miyaura couplings, whereas carboxylic acids (CAS 434-75-3) are preferred for esterification .
Synthetic Accessibility :
- This compound’s hypothetical synthesis (similar to CAS 56469-02-4) would require milder conditions than CAS 1761-61-1’s A-FGO-catalyzed method, which achieves 98% yield .
Research Findings and Limitations
Similarity Scores :
- Computational models (e.g., Tanimoto coefficients) suggest this compound shares >85% similarity with CAS 1046861-20-4 and CAS 56469-02-4, based on aromaticity and functional groups .
- Lower similarity (70–75%) with CAS 1761-61-1 due to divergent applications (benzimidazole vs. boronic acid) .
Biological Activity :
- Boronic acids (e.g., CAS 1046861-20-4) show moderate GI absorption (high) and BBB permeability, whereas fluorinated analogs (e.g., CAS 434-75-3) exhibit superior pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
